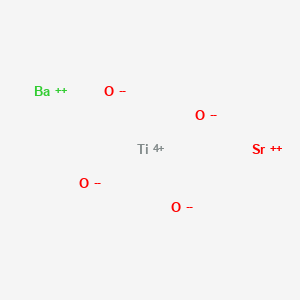
Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Descripción general
Descripción
Methyl 2-(chlorosulfonyl)-5-ethylbenzoate is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a chlorosulfonyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate typically involves the chlorosulfonylation of methyl 5-ethylbenzoate. The reaction is carried out by treating methyl 5-ethylbenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(chlorosulfonyl)-5-ethylbenzoate undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, alcohols, or thiols
Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride formed during the reaction.
Products: Substituted benzoates, where the chlorosulfonyl group is replaced by the nucleophile.
-
Reduction:
Reagents: Reducing agents such as tin(II) chloride or sodium borohydride
Conditions: Conducted under mild conditions to prevent over-reduction.
Products: Sulfonyl derivatives, where the chlorosulfonyl group is reduced to a sulfonyl group.
-
Hydrolysis:
Reagents: Water or aqueous base
Conditions: Typically carried out under acidic or basic conditions to facilitate the hydrolysis of the ester group.
Products: Benzoic acid derivatives, where the ester group is hydrolyzed to a carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(chlorosulfonyl)-5-ethylbenzoate has several scientific research applications, including:
-
Pharmaceuticals:
- Used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
-
Agrochemicals:
- Employed in the development of herbicides and pesticides due to its ability to modify biological activity through structural changes.
-
Materials Science:
- Utilized in the synthesis of advanced materials, such as polymers and resins, where the chlorosulfonyl group can be used to introduce functional groups that enhance material properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
Methyl 2-(chlorosulfonyl)-5-ethylbenzoate can be compared with other chlorosulfonyl-substituted benzoates, such as:
-
Methyl 2-(chlorosulfonyl)benzoate:
- Similar structure but lacks the ethyl group, resulting in different reactivity and applications.
-
Methyl 2-(chlorosulfonyl)-4-methylbenzoate:
- Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
-
Methyl 2-(chlorosulfonyl)-3-nitrobenzoate:
- Contains a nitro group, which significantly alters its chemical properties and potential applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
methyl 2-chlorosulfonyl-5-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-7-4-5-9(16(11,13)14)8(6-7)10(12)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYPWRZHRJZYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272921 | |
| Record name | Methyl 2-(chlorosulfonyl)-5-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247825-38-2 | |
| Record name | Methyl 2-(chlorosulfonyl)-5-ethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247825-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chlorosulfonyl)-5-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046410.png)

![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3046415.png)
![5-Thiazolecarboxamide, 4-ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-](/img/structure/B3046416.png)

![N-(3-FLUORO-4-METHYLPHENYL)-2-{[7-(2-METHOXYPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3046418.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3046419.png)




